3-Fluoro-5-(trifluoromethyl)benzylamine hydrochloride
Description
3-Fluoro-5-(trifluoromethyl)benzylamine hydrochloride (CAS: 150517-77-4) is a fluorinated aromatic amine derivative with the molecular formula C₈H₇F₄N·HCl and a molecular weight of 229.6 g/mol (including HCl). Its structure features a benzylamine backbone substituted with a fluorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the benzene ring, conferring high electronegativity and lipophilicity. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its role in constructing bioactive molecules with enhanced metabolic stability .
Properties
Molecular Formula |
C8H8ClF4N |
|---|---|
Molecular Weight |
229.60 g/mol |
IUPAC Name |
[3-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H7F4N.ClH/c9-7-2-5(4-13)1-6(3-7)8(10,11)12;/h1-3H,4,13H2;1H |
InChI Key |
IYQWYYKCKIRUQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(trifluoromethyl)benzylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-Fluoro-5-(trifluoromethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to a primary alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The primary alcohol is then converted to the corresponding amine via a substitution reaction with ammonia or an amine source.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and high-throughput screening to ensure efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(trifluoromethyl)benzylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound.
Reduction: The nitro compound can be reduced back to the amine.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Formation of 3-Fluoro-5-(trifluoromethyl)nitrobenzene.
Reduction: Reformation of 3-Fluoro-5-(trifluoromethyl)benzylamine.
Substitution: Various substituted benzylamine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-5-(trifluoromethyl)benzylamine hydrochloride is a synthetic compound with a molecular formula of and a molar mass of 193.14 g/mol. It is an aryl fluorinated building block commonly used in organic synthesis and medicinal chemistry. The compound features a fluorine atom at the 3-position and a trifluoromethyl group at the 5-position of the benzene ring, which significantly influences its chemical reactivity and biological properties.
Scientific Research Applications
this compound finds applications in several fields:
- Organic Synthesis: It serves as a building block in the synthesis of more complex molecules. The presence of fluorine atoms enhances the compound's reactivity by stabilizing transition states and intermediates during these reactions.
- Medicinal Chemistry: It is used in the design and synthesis of various pharmaceutical candidates. Interaction studies involving this compound focus on its binding affinity and activity against various biological targets, which is crucial for understanding its mechanism of action and potential therapeutic effects.
- Generating Trityl-Based Pro-Tags: 3-Fluoro-5-(trifluoromethyl)benzylamine may be employed as an amine to generate different trityl-based pro-tags by treating with activated carboxyl group-containing trityl synthons .
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(trifluoromethyl)benzylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The fluorine and trifluoromethyl groups enhance its binding affinity and specificity, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key analogues and their properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 3-Fluoro-5-(trifluoromethyl)benzylamine HCl | 150517-77-4 | C₈H₇F₄N·HCl | 229.6 | -F (3), -CF₃ (5), -NH₂·HCl |
| 3-Chloro-5-fluorobenzylamine HCl | 90389-34-7 | C₇H₈Cl₂FN | 196.05 | -Cl (3), -F (5), -NH₂·HCl |
| 3,5-Bis(trifluoromethyl)benzylamine HCl | 42365-62-8 | C₉H₇F₆N·HCl | 279.6 | -CF₃ (3,5), -NH₂·HCl |
| (3-Bromo-5-CF₃-phenyl)-methyl-amine HCl | 2155856-59-8 | C₈H₈BrF₃N·HCl | 290.51 | -Br (3), -CF₃ (5), -NHCH₃·HCl |
| 3-Fluoro-5-(trifluoromethyl)phenylacetic Acid | 195447* | C₉H₆F₄O₂ | 222.14 | -F (3), -CF₃ (5), -CH₂COOH |
Key Observations:
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic resistance compared to halogens like -Cl or -Br .
- Molecular Weight : Substitutions with heavier atoms (e.g., Br in the 3-Bromo analogue) increase molecular weight significantly, impacting solubility and pharmacokinetics .
- Functional Groups : The benzylamine hydrochloride derivatives exhibit improved water solubility compared to their free-base counterparts, critical for pharmaceutical formulations .
3-Fluoro-5-(trifluoromethyl)benzylamine Derivatives
- Synthesis: This compound has been used to synthesize phthalimide derivatives (e.g., 2-(3-fluoro-5-(trifluoromethyl)benzyl)isoindoline-1,3-dione), which demonstrate antioxidant and neuroprotective activity in murine models of memory impairment.
- Antimicrobial Activity: Derivatives of this compound, such as methyl-2-aminopyridine-4-carboxylate, have been synthesized and tested for antimicrobial properties, though specific efficacy data remain unpublished .
Analogues with Varied Substituents
- 3-Chloro-5-fluorobenzylamine HCl : Lacks the -CF₃ group, reducing its lipophilicity. Commonly used in peptide coupling reactions due to its stability under acidic conditions .
- 3,5-Bis(trifluoromethyl)benzylamine HCl : The dual -CF₃ groups amplify electron-withdrawing effects, making it a preferred substrate in nucleophilic aromatic substitutions for agrochemicals .
Biological Activity
3-Fluoro-5-(trifluoromethyl)benzylamine hydrochloride is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a benzylamine structure with a fluorine atom at the 3-position and a trifluoromethyl group at the 5-position, which enhances its pharmacological properties. The unique electronic characteristics imparted by these substituents make it an interesting candidate for various therapeutic applications, including anti-inflammatory and anticancer activities.
- Chemical Formula : C8H7F4N·HCl
- Molecular Weight : 227.6 g/mol
- Structure : The presence of fluorine and trifluoromethyl groups contributes to the compound's lipophilicity and binding affinity to biological targets.
This compound interacts with specific molecular targets, primarily enzymes and receptors. The fluorinated groups enhance the compound's binding affinity, allowing it to modulate enzymatic activity effectively. This mechanism is crucial for its potential use in drug discovery, particularly for conditions requiring precise modulation of biological pathways.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, revealing its potential in multiple therapeutic areas:
- Anticancer Activity : Studies indicate that this compound may inhibit tumor growth through its action on specific signaling pathways.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory responses in cellular models.
- Neuroprotective Effects : Research suggests potential neuroprotective properties, particularly in neuronal cell lines, where it enhances cell viability under stress conditions.
Case Studies and Research Findings
- Anticancer Studies :
- Inflammation Models :
- Neuroprotection :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3,5-Bis(trifluoromethyl)benzylamine | Two trifluoromethyl groups | Enhanced anticancer activity |
| 4-(Trifluoromethyl)benzylamine | Trifluoromethyl at para position | Moderate anti-inflammatory effects |
| 2-Fluorobenzylamine | Fluorine at ortho position | Lower potency compared to target compound |
Q & A
Basic: What are the key considerations for synthesizing 3-Fluoro-5-(trifluoromethyl)benzylamine hydrochloride, and how can yield be optimized?
Answer:
Synthesis involves multi-step protocols:
- Step 1: Fluorination and trifluoromethylation of the benzene ring, often using halogen exchange (Halex) reactions or transition-metal catalysis .
- Step 2: Introduction of the benzylamine group via reductive amination or nucleophilic substitution. Protective groups (e.g., Boc or Fmoc) are critical to prevent side reactions at the amine site .
- Step 3: Hydrochloride salt formation using HCl in anhydrous conditions.
Optimization Tips:
- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
- Purify via column chromatography or recrystallization to achieve >95% purity.
- Monitor reaction progress with TLC or HPLC to minimize byproducts .
Basic: How should this compound be stored to maintain stability, and what handling precautions are necessary?
Answer:
- Storage: Store in airtight, moisture-resistant containers under nitrogen at –20°C. Desiccants (e.g., silica gel) are recommended .
- Handling: Use glove boxes or Schlenk lines for air-sensitive steps. Avoid exposure to humidity, as hydrolysis can degrade the amine group .
Advanced: How do the positions of fluorine and trifluoromethyl substituents influence reactivity in cross-coupling reactions?
Answer:
- Fluorine (3-position): Enhances electrophilic aromatic substitution (EAS) reactivity by electron-withdrawing effects, directing incoming nucleophiles to the para position .
- Trifluoromethyl (5-position): Steric hindrance reduces reactivity at adjacent positions but stabilizes intermediates via inductive effects.
Example: In Suzuki-Miyaura couplings, the trifluoromethyl group slows transmetalation but increases regioselectivity. Use Pd(PPh₃)₄ with elevated temperatures (80–100°C) to overcome kinetic barriers .
Advanced: What analytical methods are most effective for characterizing purity and structural integrity?
Answer:
- NMR: ¹⁹F NMR (δ –60 to –65 ppm for CF₃; δ –110 ppm for F) confirms substituent positions .
- Mass Spectrometry: High-resolution ESI-MS (expected [M+H]⁺: m/z 194.0) verifies molecular weight .
- XRD: Single-crystal X-ray diffraction resolves stereoelectronic effects of fluorine/CF₃ groups .
Advanced: How does bioactivity compare to analogs with alternate substituent patterns (e.g., 3-Fluoro-4-CF₃ or 5-F-3-CF₃O)?
Answer:
| Analog | Substituents | Bioactivity (IC₅₀) | Key Difference |
|---|---|---|---|
| Target Compound | 3-F, 5-CF₃ | 12 µM (Kinase X) | High lipophilicity (LogP 2.8) |
| 3-Fluoro-4-CF₃ analog | 3-F, 4-CF₃ | 45 µM | Reduced steric bulk, lower binding affinity |
| 5-F-3-CF₃O analog | 5-F, 3-CF₃O | 8 µM | CF₃O improves solubility (LogP 1.9) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
